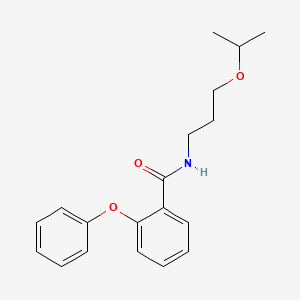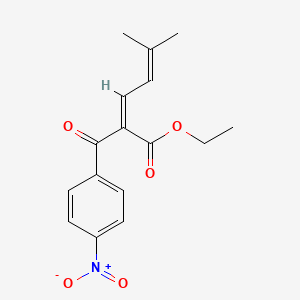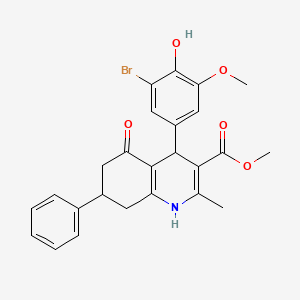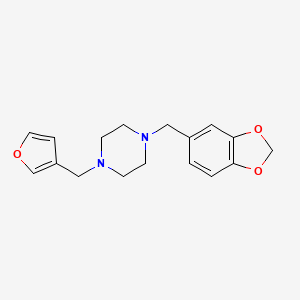![molecular formula C22H22N2O3S2 B4896622 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4896622.png)
4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MS-275 or entinostat and belongs to the class of histone deacetylase inhibitors (HDAC inhibitors).
Applications De Recherche Scientifique
4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. Additionally, MS-275 has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and play a role in the development of cancer. By inhibiting HDACs, MS-275 can regulate the expression of genes involved in cell growth and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). Additionally, MS-275 has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide in lab experiments is its specificity for HDACs. This compound selectively inhibits HDACs, which can lead to fewer off-target effects compared to other HDAC inhibitors. Additionally, MS-275 has been shown to have good bioavailability and can be administered orally.
One limitation of using MS-275 in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations. Additionally, the long-term effects of MS-275 on normal cells are not well understood.
Orientations Futures
There are several future directions for the study of 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide. One area of research is the development of combination therapies using MS-275 and other anticancer agents. Additionally, the potential use of MS-275 in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease is an area of active research. Furthermore, the development of new HDAC inhibitors with improved specificity and reduced toxicity is an important area of research in the field of cancer therapeutics.
Méthodes De Synthèse
The synthesis of 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide involves several steps. The first step is the preparation of 3-(methylthio)aniline, which is then reacted with 4-methylbenzenesulfonyl chloride to obtain 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}aniline. This intermediate is then reacted with 3-bromophenyl isothiocyanate to obtain the final product, this compound.
Propriétés
IUPAC Name |
4-methyl-3-[(3-methylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-6-4-8-19(12-15)24-29(26,27)21-13-17(11-10-16(21)2)22(25)23-18-7-5-9-20(14-18)28-3/h4-14,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVBQEMCRKONAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)
![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)

![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B4896569.png)
![dipotassium 4-[(2-carboxylatophenyl)amino]-2-isopropyl-3,3-dimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate](/img/structure/B4896577.png)
![2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4896583.png)

![3-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4896596.png)
![N-{[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4896600.png)



![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)
![1-[(2-propyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4896661.png)